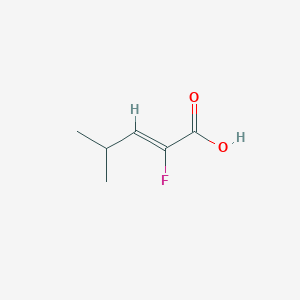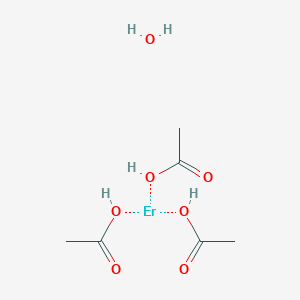
acetic acid;erbium;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;erbium;hydrate, also known as erbium(III) acetate hydrate, is a compound consisting of acetic acid and erbium in a hydrated form. The chemical formula for this compound is Er(CH₃COO)₃·xH₂O. It appears as a pink powder, crystals, or chunks and is soluble in water . This compound is primarily used in the synthesis of optical materials and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Erbium(III) acetate hydrate can be synthesized by reacting erbium oxide (Er₂O₃) with acetic acid (CH₃COOH). The reaction typically involves dissolving erbium oxide in acetic acid, followed by evaporation of the solvent to obtain the hydrated form of erbium acetate .
Industrial Production Methods
In industrial settings, erbium(III) acetate hydrate is produced by dissolving erbium oxide in acetic acid under controlled conditions. The solution is then subjected to evaporation and crystallization processes to obtain the desired hydrated form. The purity of the final product can be adjusted by varying the concentration of acetic acid and the temperature during the synthesis .
Chemical Reactions Analysis
Types of Reactions
Erbium(III) acetate hydrate undergoes several types of chemical reactions, including:
Thermal Decomposition: When heated, erbium(III) acetate hydrate decomposes to form erbium oxide (Er₂O₃) through intermediate stages involving the formation of ketene (CH₂=C=O) and other compounds.
Hydrolysis: In the presence of water, erbium(III) acetate hydrate can undergo hydrolysis to form erbium hydroxide and acetic acid.
Common Reagents and Conditions
Thermal Decomposition: Heating erbium(III) acetate hydrate at temperatures around 90°C leads to the formation of anhydrous erbium acetate.
Hydrolysis: The presence of water at room temperature facilitates the hydrolysis of erbium(III) acetate hydrate.
Major Products Formed
Erbium Oxide (Er₂O₃): Formed through thermal decomposition.
Erbium Hydroxide (Er(OH)₃): Formed through hydrolysis.
Scientific Research Applications
Erbium(III) acetate hydrate has a wide range of applications in scientific research, including:
Optical Materials: Used in the synthesis of optical materials due to its unique luminescent properties.
Catalysis: Acts as a catalyst in various chemical reactions, including polymerization and organic synthesis.
Biomedical Imaging: Utilized in the development of contrast agents for biomedical imaging techniques.
Material Science: Employed in the preparation of advanced materials, such as thin films and nanomaterials.
Mechanism of Action
The mechanism of action of erbium(III) acetate hydrate involves its ability to interact with various molecular targets and pathways. In optical materials, the erbium ions (Er³⁺) exhibit unique luminescent properties, making them suitable for use in lasers and other photonic devices . In catalysis, erbium(III) acetate hydrate acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants .
Comparison with Similar Compounds
Erbium(III) acetate hydrate can be compared with other similar compounds, such as:
Holmium(III) Acetate: Similar in structure and properties, but with different luminescent characteristics.
Thulium(III) Acetate: Another rare earth acetate with distinct optical properties.
Ytterbium(III) Acetate: Used in similar applications but with different catalytic and luminescent properties.
Erbium(III) acetate hydrate stands out due to its unique combination of luminescent and catalytic properties, making it highly valuable in various scientific and industrial applications.
Properties
Molecular Formula |
C6H14ErO7 |
|---|---|
Molecular Weight |
365.43 g/mol |
IUPAC Name |
acetic acid;erbium;hydrate |
InChI |
InChI=1S/3C2H4O2.Er.H2O/c3*1-2(3)4;;/h3*1H3,(H,3,4);;1H2 |
InChI Key |
RZNADUOMWZFAKS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.CC(=O)O.O.[Er] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


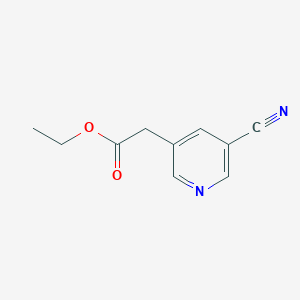


![benzyl N-[6-oxo-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)amino]hexyl]carbamate](/img/structure/B12286397.png)
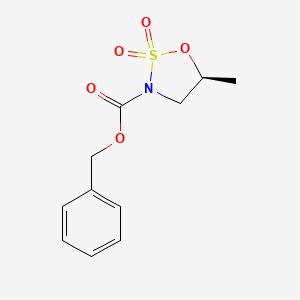
![[2-(9,11-Dichloro-10,13,16-trimethyl-3-oxo-17-propanoyloxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] propanoate](/img/structure/B12286414.png)
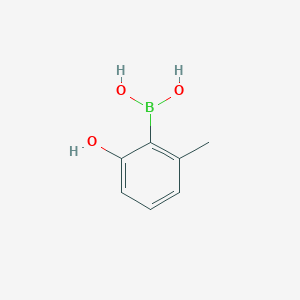

![10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione](/img/structure/B12286423.png)
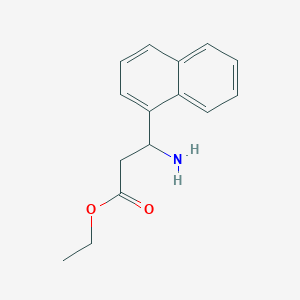
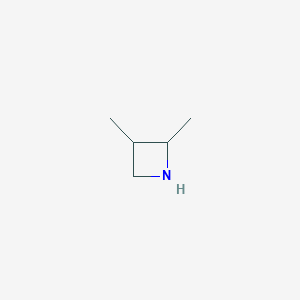
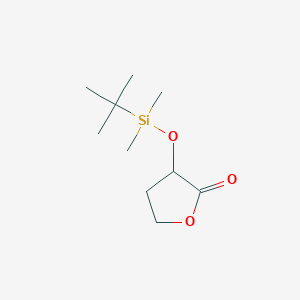
![6-Bromo-8-iodo-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12286445.png)
